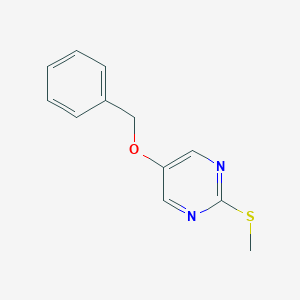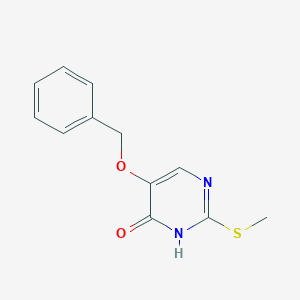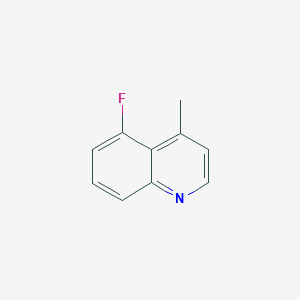
(+)-tert-Butyl glycidyl ether
概要
説明
(+)-tert-Butyl glycidyl ether is a useful research compound. Its molecular formula is C7H14O2 and its molecular weight is 130.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
S-(+)-tert-butyl glycidyl ether, also known as tert-Butyl glycidyl ether, (+)- or (+)-tert-Butyl glycidyl ether, is a type of glycidyl ether compound. Glycidyl ethers are known to undergo reactions with a variety of functional groups, including amines, thiols, azides, and acids . Therefore, the primary targets of S-(+)-tert-butyl glycidyl ether are likely to be these functional groups present in various biological molecules.
Mode of Action
The interaction of S-(+)-tert-butyl glycidyl ether with its targets primarily involves the nucleophilic ring-opening reactions of the pendent epoxide groups . This allows for the installation of a variety of functionalities onto the reactive scaffold. For example, in the case of amine-epoxy reactions, the amine group attacks the less substituted carbon of the epoxide ring, leading to ring opening and formation of a new carbon-nitrogen bond .
Biochemical Pathways
For instance, they can undergo polymerization under the action of certain catalytic systems, leading to the formation of oligodiols . These reactions could potentially affect various biochemical pathways, particularly those involving the synthesis and modification of polymers.
Result of Action
The molecular and cellular effects of S-(+)-tert-butyl glycidyl ether’s action would largely depend on the specific context of its use. For instance, in the context of polymer chemistry, the compound can serve as a reactive scaffold for the installation of various functionalities, leading to the creation of customised functional polymers .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of S-(+)-tert-butyl glycidyl ether. For instance, factors such as pH, temperature, and the presence of other reactive species can affect the rate and selectivity of its reactions . Additionally, the compound’s stability and reactivity could also be influenced by the solvent used .
特性
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxymethyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-7(2,3)9-5-6-4-8-6/h6H,4-5H2,1-3H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJRUJUEMVAZLM-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@@H]1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601267350 | |
| Record name | (2S)-2-[(1,1-Dimethylethoxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601267350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130232-97-2 | |
| Record name | (2S)-2-[(1,1-Dimethylethoxy)methyl]oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130232-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl glycidyl ether, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130232972 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S)-2-[(1,1-Dimethylethoxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601267350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxirane, 2-[(1,1-dimethylethoxy)methyl]-, (2S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TERT-BUTYL GLYCIDYL ETHER, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G28UV61J7C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of TBGE?
A1: The molecular formula of TBGE is C7H14O2, and its molecular weight is 130.186 g/mol.
Q2: How can TBGE be characterized spectroscopically?
A2: TBGE can be characterized using techniques such as Gas Chromatography (GC) [, ], GC-Mass Spectrometry (GC-MS) [], and Fourier-Transform Infrared Spectroscopy (FT-IR) [, ]. These methods provide insights into its purity and structural features.
Q3: Is TBGE compatible with common polymerization techniques?
A3: Yes, TBGE is compatible with both anionic [, , , , , , , ] and cationic [] polymerization techniques, allowing for diverse polymer architectures.
Q4: Has TBGE been used in the synthesis of polyesters?
A4: Yes, TBGE has been successfully copolymerized with 3,4-dihydrocoumarin using anionic ring-opening polymerization to produce polyesters []. This method offers a new approach to polyester synthesis with potential for further functionalization.
Q5: Have computational methods been employed to study TBGE polymerization?
A5: Yes, Density Functional Theory (DFT) calculations have been used to investigate the mechanism of zwitterionic ring expansion polymerization of TBGE with tris(pentafluorophenyl)borane (B(C6F5)3) []. These studies provide valuable insights into the formation of cyclic polymers.
Q6: How does the tert-butyl group influence the properties of TBGE-based polymers?
A6: The bulky tert-butyl group in TBGE contributes to the hydrophobicity of the resulting polymers. This can be modified by deprotection to yield hydrophilic polyglycerol segments [, , , ].
Q7: Can TBGE-based polymers form stable nanostructures in aqueous solutions?
A7: Yes, block copolymers incorporating TBGE have been shown to form stable micelles [, , , ] and even polymersomes [] in aqueous solutions. This highlights their potential for drug delivery and encapsulation applications.
Q8: What safety precautions should be taken when handling TBGE?
A8: As with all chemicals, appropriate safety data sheets and laboratory procedures should be consulted and followed when handling TBGE.
Q9: How is the content of TBGE determined in reaction mixtures?
A9: Gas chromatography (GC) is commonly employed to determine the content of TBGE in reaction mixtures [, ].
Q10: Are there any studies on the environmental impact of TBGE or its derivatives?
A10: While the provided research focuses on the synthesis and applications of TBGE-based polymers, investigating the environmental impact and degradation pathways of these materials is crucial for sustainable development.
Q11: What are some potential applications of TBGE-based polymers?
A11: TBGE-based polymers exhibit potential in various fields, including:
- Drug delivery: Formation of micelles and polymersomes [, ] enables encapsulation and controlled release of therapeutic agents.
- Biomaterials: Biocompatibility and tunable hydrophilicity/hydrophobicity [] make them suitable for various biomedical applications.
- Nanotechnology: Synthesis of well-defined nanostructures [] opens avenues for applications in sensing and catalysis.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
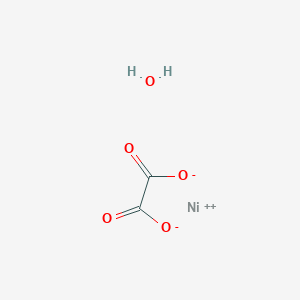
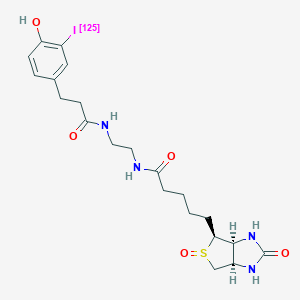
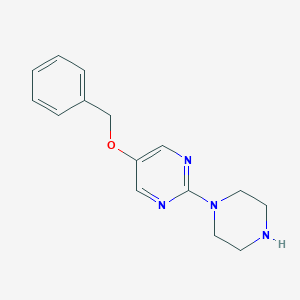

![3'-Nitro-[1,1'-biphenyl]-3-ol](/img/structure/B142428.png)
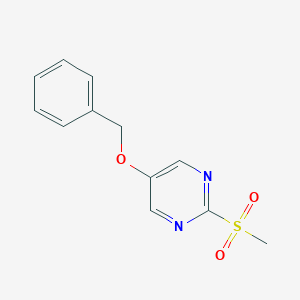
![(E)-But-2-enedioic acid;N-methyl-2-[(6-methyl-5,5-dioxo-11H-benzo[c][1,2]benzothiazepin-11-yl)oxy]ethanamine](/img/structure/B142431.png)
![4-[[4-(Diethylamino)phenyl]diazenyl]-2-propoxyaniline](/img/structure/B142432.png)
